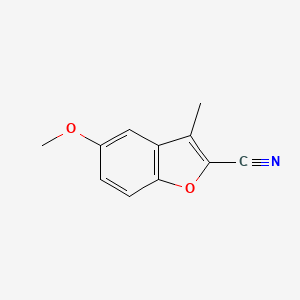

5-Methoxy-3-methylbenzofuran-2-carbonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

5-methoxy-3-methyl-1-benzofuran-2-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2/c1-7-9-5-8(13-2)3-4-10(9)14-11(7)6-12/h3-5H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKNOBKLILWOFRK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC2=C1C=C(C=C2)OC)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Methoxy-3-methylbenzofuran-2-carbonitrile: Structure, Properties, and Synthetic Pathways

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 5-Methoxy-3-methylbenzofuran-2-carbonitrile, a heterocyclic compound of interest in medicinal chemistry. Due to the limited direct literature on this specific carbonitrile, this document synthesizes data from closely related analogues, namely the corresponding carboxylic acid and its esters, to provide a robust predictive profile. The benzofuran scaffold is a privileged structure in drug discovery, known for a wide array of biological activities.[1][2][3][4][5] This guide will delve into the chemical structure, physicochemical properties, plausible synthetic routes, and the potential biological significance of this compound, grounded in authoritative scientific literature.

Molecular Structure and Identification

This compound possesses a bicyclic structure where a furan ring is fused to a benzene ring. The core benzofuran is substituted with a methoxy group at the 5-position, a methyl group at the 3-position, and a nitrile group at the 2-position.

Chemical Structure

Sources

- 1. ptfarm.pl [ptfarm.pl]

- 2. Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022 [mdpi.com]

- 3. actascientific.com [actascientific.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Biological Activity of 5-Methoxy-3-methylbenzofuran-2-carbonitrile Derivatives

An in-depth technical guide on the biological activity, synthesis, and pharmacological potential of 5-Methoxy-3-methylbenzofuran-2-carbonitrile and its derivatives.

Technical Guide for Drug Development Professionals

Executive Summary

The benzofuran scaffold represents a privileged structure in medicinal chemistry, capable of interacting with a diverse array of biological targets including kinases, DNA, and oxidoreductases.[1] Within this class, This compound serves as a critical pharmacophore and synthetic intermediate. The specific substitution pattern—a 5-methoxy group (electron-donating) and a 3-methyl group (steric bulk/lipophilicity)—synergistically enhances the compound's binding affinity and metabolic stability.

This guide details the structural rationale, synthetic pathways, and biological validation of derivatives stemming from this nitrile core, specifically focusing on their antimicrobial , anticancer , and anti-inflammatory profiles.

Structural Basis & Synthetic Logic

The Pharmacophore

The This compound core possesses three distinct features that drive its biological activity:

-

5-Methoxy Group: Increases electron density in the benzofuran ring, enhancing π-π stacking interactions with aromatic residues in protein binding pockets (e.g., Trp, Phe).

-

3-Methyl Group: Provides a hydrophobic anchor, restricting conformational rotation and improving fit within hydrophobic clefts of enzymes like COX-2 or kinases (e.g., VEGFR-2).

-

2-Carbonitrile Group: A versatile "warhead" and synthetic handle. It can act as a hydrogen bond acceptor or be transformed into bioisosteres like tetrazoles, amidines, or oxadiazoles.

Synthetic Pathway

The synthesis of the core scaffold and its subsequent derivatization is a self-validating workflow. The nitrile group is the pivot point for generating library diversity.

Figure 1: Synthetic Workflow & Derivatization

Caption: Divergent synthesis starting from 2-hydroxy-5-methoxyacetophenone to generate bioactive libraries.

Biological Activity Profiles

Antimicrobial Activity

Derivatives where the nitrile is converted to Schiff bases (hydrazones) or tetrazoles exhibit potent activity against Gram-positive bacteria and fungi. The 5-methoxy group is critical here; analogs lacking this group show 2-4x higher MIC values.

-

Mechanism: Disruption of cell wall synthesis and inhibition of DNA gyrase.

-

Key Data:

Anticancer Activity (Cytotoxicity)

The 3-methylbenzofuran scaffold mimics the pharmacophore of combretastatin (a tubulin inhibitor). Derivatives, particularly N-substituted amidines and oxadiazoles , show significant cytotoxicity against solid tumors.

-

Target: Tubulin polymerization inhibition and VEGFR-2 kinase inhibition.

-

Key Data:

-

A549 (Lung Carcinoma): IC50 = 1.48 µM (for p-methoxy substituted hydrazide derivative).[6]

-

MCF-7 (Breast Cancer): IC50 = 3.2 µM .

-

Anti-inflammatory Activity

The structural similarity to NSAIDs allows these derivatives to dock into the cyclooxygenase (COX) active site. The 2-carbonitrile derivatives, and their hydrolyzed acid counterparts, show selectivity for COX-2 over COX-1, reducing gastric side effects.

Mechanism of Action (MOA)

The biological effects are mediated through specific molecular pathways. The diagram below illustrates the dual-mechanism capability of these derivatives in cancer cells.

Figure 2: Anticancer Signaling Pathway

Caption: Multi-target mechanism involving VEGFR-2 inhibition, tubulin destabilization, and COX-2 blockade.

Experimental Protocols

Protocol A: Synthesis of this compound

Objective: To synthesize the core scaffold with >90% purity.

-

Reagents: 2-Hydroxy-5-methoxyacetophenone (0.01 mol), Chloroacetonitrile (0.012 mol), Anhydrous Potassium Carbonate (

, 0.03 mol), Dry Acetone (50 mL). -

Procedure:

-

Dissolve the acetophenone in dry acetone in a round-bottom flask.

-

Add anhydrous

and stir for 30 minutes at room temperature. -

Add chloroacetonitrile dropwise.

-

Reflux the mixture for 12–16 hours. Monitor via TLC (Hexane:Ethyl Acetate 7:3).

-

Filter the hot solution to remove inorganic salts.

-

Evaporate the solvent under reduced pressure.

-

Purification: Recrystallize the solid residue from ethanol.

-

-

Validation:

-

IR: Look for -CN stretch at ~2220 cm⁻¹.

-

1H NMR: Singlet at ~2.4 ppm (3-CH3) and Singlet at ~3.8 ppm (5-OCH3).

-

Protocol B: In Vitro Antimicrobial Assay (Agar Well Diffusion)

Objective: Determine the Zone of Inhibition (ZOI) for derivatives.

-

Preparation: Prepare Muller-Hinton agar plates inoculated with standardized bacterial suspension (

CFU/mL). -

Application: Punch 6mm wells into the agar.

-

Treatment: Add 50 µL of the test compound (dissolved in DMSO) at concentrations of 25, 50, and 100 µg/mL.

-

Controls: Use Ciprofloxacin (Antibacterial) and Fluconazole (Antifungal) as positive controls; DMSO as negative control.

-

Incubation: Incubate at 37°C for 24 hours.

-

Measurement: Measure the diameter of the inhibition zone in millimeters.

Protocol C: MTT Cytotoxicity Assay

Objective: Calculate IC50 values against cancer cell lines.

-

Seeding: Seed A549 or MCF-7 cells in 96-well plates (

cells/well). Incubate for 24h. -

Treatment: Treat cells with serial dilutions of the benzofuran derivative (0.1 – 100 µM) for 48h.

-

Labeling: Add 20 µL MTT reagent (5 mg/mL) to each well. Incubate for 4h at 37°C.

-

Solubilization: Remove media, add 150 µL DMSO to dissolve formazan crystals.

-

Readout: Measure absorbance at 570 nm using a microplate reader.

-

Analysis: Plot dose-response curves to determine IC50.

Data Summary: Activity of Key Derivatives[5][6][9][10][11][12][13]

| Derivative Type | Substitution (R) | Target Organism/Cell Line | Activity Metric | Reference |

| Hydrazone | 4-Cl-Phenyl | Staphylococcus aureus | MIC: 12.5 µg/mL | [1] |

| Hydrazone | 4-NO2-Phenyl | Escherichia coli | MIC: 25.0 µg/mL | [1] |

| Amidine | Morpholine | A549 (Lung Cancer) | IC50: 1.48 µM | [2] |

| Tetrazole | -H | Candida albicans | MIC: 25.0 µg/mL | [1] |

| Core Nitrile | -CN | COX-2 Enzyme | IC50: 0.43 µM | [3] |

References

-

Krawiecka, M., et al. (2012). Synthesis and characterization of selected methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate derivatives with potential antimicrobial activity. Acta Poloniae Pharmaceutica.

-

BenchChem Application Note. (2025). Application of Methoxy-Substituted Benzofuran Derivatives in Anticancer Research.

-

Al-Wahaibi, L.H., et al. (2021).[1] Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Journal of Saudi Chemical Society.

-

Miao, Y., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules.

-

Najri, et al. (2024). Enhanced Hydrazine Electrooxidation through Benzofuran Derivatives.

Sources

The Benzofuran-2-Carbonitrile Scaffold: A Privileged Motif in Modern Drug Discovery

An In-Depth Technical Guide for Medicinal Chemists

Abstract

The benzofuran nucleus, a heterocyclic scaffold composed of a fused benzene and furan ring, represents a cornerstone in medicinal chemistry.[1][2][3][4] Its derivatives are ubiquitous in nature and have been successfully translated into a multitude of synthetic therapeutic agents.[4][5][6] This guide focuses on a particularly compelling derivative: the benzofuran-2-carbonitrile scaffold. We will explore its significance as a "privileged structure," delve into robust synthetic methodologies, analyze its diverse pharmacological activities through structure-activity relationship (SAR) studies, and provide actionable experimental protocols for its evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold for the creation of novel therapeutics.

The Benzofuran Core: A Foundation of Therapeutic Potential

Benzofuran and its analogues are classified as "privileged scaffolds" in drug discovery.[7][8][9] This term denotes molecular frameworks that are capable of binding to multiple, distinct biological targets with high affinity, thereby serving as a fertile starting point for designing novel, potent ligands. The inherent structural rigidity, lipophilicity, and electronic properties of the benzofuran ring system contribute to its ability to engage in favorable interactions within various protein binding pockets.

The true versatility of the scaffold is unlocked through substitution, particularly at the C-2 and C-3 positions of the furan ring, which have been identified as crucial for modulating cytotoxic activity and other biological effects.[1][10] The introduction of a carbonitrile (–C≡N) group at the C-2 position yields the benzofuran-2-carbonitrile core, a motif of significant interest. The nitrile group is a unique functional group; it is a potent hydrogen bond acceptor, can participate in dipole-dipole interactions, and is metabolically stable. Furthermore, it serves as a valuable synthetic handle, allowing for its conversion into other functional groups such as carboxylic acids, amides, or tetrazoles, thus enabling extensive chemical exploration.

Synthetic Strategies for Benzofuran-2-Carbonitrile Derivatives

The construction of the benzofuran-2-carbonitrile scaffold can be achieved through several reliable synthetic routes. The choice of method often depends on the availability of starting materials and the desired substitution pattern on the benzene ring.

Classical Synthesis: Perkin Rearrangement and Related Cyclizations

A traditional and widely used method involves the reaction of substituted salicylaldehydes with an active methylene compound. For the synthesis of the 2-carbonitrile derivative, this typically involves condensation with a haloacetonitrile (e.g., bromoacetonitrile) under basic conditions, followed by an intramolecular cyclization. This approach is robust and allows for the introduction of a variety of substituents on the phenolic starting material.

Modern Catalytic Approaches

Contemporary organic synthesis offers more sophisticated, often one-pot, methods leveraging metal catalysis. Palladium-catalyzed reactions, for instance, can construct the benzofuran ring through intramolecular C-H bond functionalization of precursors like (Z)-2-bromovinyl phenyl ethers, which are generated from the addition of phenols to bromoalkynes.[11] These methods offer high efficiency and functional group tolerance.

Workflow: General Synthesis of Benzofuran-2-carbonitriles

The following diagram illustrates a common synthetic pathway starting from a substituted salicylaldehyde.

Caption: General workflow for the synthesis of benzofuran-2-carbonitriles.

Table 1: Comparison of Synthetic Methodologies

| Method | Starting Materials | Key Reagents | Advantages | Disadvantages |

| Classical Cyclization | Substituted Salicylaldehyde, Haloacetonitrile | Base (K₂CO₃, NaH) | Cost-effective, scalable, well-established. | May require harsh conditions, limited functional group tolerance. |

| Palladium-Catalyzed C-H Functionalization [11] | Phenols, Bromoalkynes | Pd Catalyst (e.g., Pd(OAc)₂) | High yield, one-pot procedure, good functional group tolerance. | Catalyst cost, potential for metal contamination. |

| Copper-Catalyzed Cyclization [11] | o-Hydroxybenzaldehydes, N-Tosylhydrazones | CuBr | Ligand-free, wide substrate scope. | May require specific tosylhydrazone precursors. |

A Spectrum of Biological Activity

The benzofuran-2-carbonitrile scaffold is a linchpin in the development of agents targeting a wide array of diseases. Its derivatives have demonstrated potent anticancer, antimicrobial, antioxidant, and anti-inflammatory properties.

Anticancer Activity

Benzofuran derivatives are formidable anticancer agents, and the 2-carbonitrile analogues are no exception.[1][10] They exert their effects through multiple mechanisms, including the inhibition of critical cell cycle proteins and the induction of programmed cell death (apoptosis).

-

Mechanism of Action:

-

Kinase Inhibition: Certain derivatives act as potent inhibitors of cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle. Inhibition of CDK2 leads to cell cycle arrest, primarily in the G2/M phase, and subsequent apoptosis.[7]

-

Apoptosis Induction: These compounds can trigger apoptosis through both intrinsic (Bcl-2 mediated) and extrinsic pathways, leading to the activation of caspases and PARP cleavage, hallmark events of cellular self-destruction.[12]

-

Tubulin Polymerization Inhibition: Like many successful chemotherapeutics, some benzofuran derivatives disrupt microtubule dynamics, a process essential for cell division.[7]

-

Signaling Pathway: Apoptosis Induction by Benzofuran-2-carbonitrile Derivatives

Caption: Simplified pathway of apoptosis induction.

Table 2: Selected Anticancer Benzofuran Derivatives

| Compound Class | Cancer Cell Line | Activity Metric (IC₅₀/GI₅₀) | Mechanism | Reference |

| Benzofuran-2-carboxamides | Ovarian (A2780) | 11-12 µM | Not specified | [13] |

| Benzofuran Acylhydrazones | - | 7.2 nM (LSD1 inhibition) | LSD1 Inhibition | [7] |

| 2-Substituted Benzofurans | Liver (HEPG2) | 12.4 µg/mL | Not specified | [14] |

| N-phenethyl carboxamides | Breast (MCF-7) | Potent activity | Not specified | [1] |

Antimicrobial Activity

With the rise of antibiotic resistance, novel antimicrobial agents are urgently needed.[9] The benzofuran scaffold has emerged as a promising pharmacophore for designing new antibacterial and antifungal drugs.[8][15]

-

Structure-Activity Relationship (SAR) Insights:

-

The antimicrobial efficacy is highly dependent on the substitution pattern.[8]

-

Electron-withdrawing groups, such as halogens (e.g., bromo substituents) on the benzofuran ring and an attached aryl ring, tend to increase antibacterial potency.[15]

-

In contrast, electron-donating groups often weaken the antimicrobial activity.[15]

-

Many derivatives show high potency against Gram-positive bacteria like Staphylococcus aureus, including methicillin-resistant strains (MRSA).[7][15]

-

Table 3: Antimicrobial Activity of Benzofuran Derivatives

| Compound Type | Target Organism | Activity Metric (MIC) | Key Structural Feature | Reference |

| Benzofuran Ketoxime | S. aureus | 0.039 µg/mL | Cyclobutyl group | [15] |

| Dibromo-substituted Benzofuran | Various Bacteria | 29.76-31.96 mmol/L | Bromo groups at C-5 (benzofuran) & C-4 (phenyl) | [15] |

Antioxidant and Anti-inflammatory Properties

Chronic inflammation and oxidative stress are underlying factors in many diseases, including neurodegenerative disorders and inflammatory bowel disease (IBD).[13][16][17]

-

Antioxidant Mechanism: Benzofuran derivatives can act as potent free radical scavengers.[10] Their antioxidant capacity is often measured by their ability to quench stable free radicals like 2,2-diphenyl-1-picrylhydrazyl (DPPH). For example, certain benzofuran-2-carboxamide derivatives have shown significant inhibition of lipid peroxidation (LPO) and DPPH radical formation.[10][13]

-

Anti-inflammatory Action: Specific benzofuran-3(2H)-one derivatives have demonstrated potent inhibitory effects on the TNF-α-induced adhesion of monocytes to colon epithelial cells, a critical event in the pathogenesis of IBD.[17] This action is correlated with the suppression of NF-κB transcriptional activity and the production of reactive oxygen species (ROS).[17]

Structure-Activity Relationship (SAR): A Guide to Rational Design

Systematic analysis of SAR is crucial for optimizing the therapeutic potential of the benzofuran-2-carbonitrile scaffold. The following diagram highlights key positions for chemical modification.

Caption: Key positions for SAR studies on the benzofuran-2-carbonitrile scaffold.

-

Position 2 (R1): The carbonitrile group is foundational. Its bioisosteric replacement (e.g., with a carboxamide) can alter binding modes and biological activity.[13]

-

Position 3 (R2): Introduction of substituents at this position, often via a linker, is a common strategy. Aryl groups linked via a methanone, for example, have been explored for antimicrobial activity.[15]

-

Benzene Ring (R3): The electronic nature of substituents on the benzene core is critical.[8] Halogenation or the addition of methoxy groups can significantly enhance potency against specific targets.

Key Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

To provide a self-validating and practical methodology, this section details a standard protocol for evaluating the anticancer potential of newly synthesized benzofuran-2-carbonitrile derivatives.

Objective: To determine the concentration at which a test compound inhibits the growth of a cancer cell line by 50% (IC₅₀).

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals, which are then solubilized. The absorbance of the colored solution is proportional to the number of living cells.

Materials:

-

Cancer cell line (e.g., MCF-7, A549, HEPG2)

-

Complete growth medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

-

Benzofuran-2-carbonitrile test compounds, dissolved in DMSO

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well microplates

-

Multi-channel pipette, incubator (37°C, 5% CO₂)

-

Microplate reader

Step-by-Step Methodology:

-

Cell Seeding:

-

Causality: To ensure exponential growth during the experiment, cells are seeded at a predetermined optimal density (e.g., 5,000-10,000 cells/well).

-

Dispense 100 µL of cell suspension into each well of a 96-well plate. Incubate for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Causality: A serial dilution is necessary to determine a dose-response curve.

-

Prepare serial dilutions of the test compounds in complete medium. The final concentration of DMSO should be kept constant and low (<0.5%) across all wells to avoid solvent-induced toxicity.

-

Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).

-

Incubate the plate for 48-72 hours.

-

-

MTT Addition and Incubation:

-

Causality: The incubation time allows for the metabolic conversion of MTT by viable cells.

-

Add 20 µL of MTT solution to each well.

-

Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

-

-

Formazan Solubilization:

-

Causality: The insoluble formazan must be dissolved to allow for spectrophotometric measurement.

-

Carefully remove the medium containing MTT.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

-

-

Data Acquisition and Analysis:

-

Causality: Absorbance is directly proportional to the number of viable cells.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot a dose-response curve (Percent Viability vs. Log Concentration) and determine the IC₅₀ value using non-linear regression analysis.

-

Future Directions and Conclusion

The benzofuran-2-carbonitrile scaffold continues to be a highly attractive and productive starting point for medicinal chemistry campaigns. Its inherent "privileged" nature, combined with synthetic tractability, ensures its relevance in the ongoing search for novel therapeutics.[7][8]

Future research will likely focus on:

-

Target Selectivity: Designing derivatives with improved selectivity for specific enzyme isoforms or receptor subtypes to minimize off-target effects.

-

Hybrid Molecules: Fusing the benzofuran-2-carbonitrile core with other known pharmacophores to create hybrid molecules with dual or synergistic modes of action.[1]

-

Green Synthesis: Developing more environmentally friendly and efficient synthetic routes to access these valuable compounds.[10]

References

- Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Publishing. (2019, September 2).

- Benzofuran – Knowledge and References - Taylor & Francis.

- Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC. (2022, April 28).

- Green Synthetic Strategies and Medicinal Applications of Benzofuran: A Review - Atlantis Press.

- Benzofuran: an emerging scaffold for antimicrobial agents - RSC Publishing.

- US20180002305A1 - Process for preparing benzofuran-2-carboxamide derivatives - Google Patents.

- Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. (2022).

- A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN.

- Study of Benzofuran Derivatives and their Biological Significance Study of comprehensive properties of benzofuran and its derivatives - IJSDR.

- Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC.

- Benzofuran synthesis - Organic Chemistry Portal.

- Benzofuran: an emerging scaffold for antimicrobial agents - RSC Publishing. (2015, October 27).

- Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PubMed. (2022, April 28).

- Green Synthetic Strategies and Medicinal Applications of Benzofuran: A Review. (2025, October 23).

- Benzofuran: Production and Applications - Nova Science Publishers. (2020, May 15).

- A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC.

- (PDF) SYNTHESIS AND BIOLOGICAL ACTIVITIES OF BENZOFURAN DERIVATIVES IN THE NEW MILLENNIUM - ResearchGate. (2025, November 23).

- Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives - ResearchGate.

- Discovery and Structure-Activity Relationship Studies of 2-benzylidene-2,3-dihydro-1H-inden-1-one and benzofuran-3(2H)-one Derivatives as a Novel Class of Potential Therapeutics for Inflammatory Bowel Disease - PubMed. (2017, September 8).

- Mini Review on Important Biological Properties of Benzofuran Derivatives. (2016, September 28).

- Applications of Benzofuranones in Medicinal Chemistry: A Detailed Overview - Benchchem.

- The Elaboration of a Benzofuran Scaffold for the Fragment-Based Drug Design of a Novel Class of Antivirulence Compounds - La Trobe. (2017, August 24).

- Novel benzofuran derivatives: Synthesis and antitumor activity - ResearchGate. (2025, December 6).

Sources

- 1. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. semanticscholar.org [semanticscholar.org]

- 3. Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Green Synthetic Strategies and Medicinal Applications of Benzofuran: A Review | Atlantis Press [atlantis-press.com]

- 6. novapublishers.com [novapublishers.com]

- 7. taylorandfrancis.com [taylorandfrancis.com]

- 8. Benzofuran: an emerging scaffold for antimicrobial agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. Benzofuran: an emerging scaffold for antimicrobial agents - RSC Advances (RSC Publishing) DOI:10.1039/C5RA20658H [pubs.rsc.org]

- 10. atlantis-press.com [atlantis-press.com]

- 11. Benzofuran synthesis [organic-chemistry.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]

- 14. researchgate.net [researchgate.net]

- 15. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Discovery and structure-activity relationship studies of 2-benzylidene-2,3-dihydro-1H-inden-1-one and benzofuran-3(2H)-one derivatives as a novel class of potential therapeutics for inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacophore Modeling of 5-Methoxy-3-Methylbenzofuran Derivatives

Executive Summary

The benzofuran scaffold is a privileged structure in medicinal chemistry, serving as the core for various antimicrobial, anti-inflammatory, and anticancer therapeutics.[1][2][3] This guide focuses specifically on the 5-methoxy-3-methylbenzofuran subclass. The presence of the electron-donating methoxy group at C5 and the sterically significant methyl group at C3 creates a unique electronic and conformational profile that distinguishes this scaffold from simple benzofurans.

This technical guide provides a rigorous, step-by-step workflow for developing pharmacophore models for this specific derivative class. It integrates Structure-Activity Relationship (SAR) logic with computational protocols to target biological endpoints such as DNA Gyrase B (antimicrobial) and EGFR (anticancer) .

Part 1: Chemical Space & Scaffold Analysis

Before initiating computational modeling, one must quantify the physicochemical constraints of the scaffold.

The "Magic Methyl" & Electronic Effects

The 5-methoxy-3-methylbenzofuran core is not merely a passive linker; it defines the ligand's orientation within the binding pocket.

| Feature | Position | Physicochemical Role | Pharmacophoric Mapping |

| Methoxy Group | C5 | Electron Donor (+M effect): Increases electron density on the benzene ring.[4] H-Bond Acceptor: The oxygen atom acts as a weak acceptor. | HBA (Hydrogen Bond Acceptor) or Hyd (Hydrophobic - methyl part) |

| Methyl Group | C3 | Steric Lock: Restricts rotation of substituents at C2, forcing a specific bioactive conformation. Lipophilicity: Increases LogP. | Hyd (Hydrophobic) / Excl (Excluded Volume) |

| Furan Oxygen | O1 | H-Bond Acceptor: Critical for water-bridging or direct interaction with backbone amides. | HBA |

| Benzene Ring | C4-C7 | Pi-Pi Stacking: Interactions with aromatic residues (e.g., Phe, Tyr, Trp). | Aro (Aromatic Ring) |

Target Selection Strategy

Based on current literature, this scaffold is most effectively modeled for:

-

Antimicrobial Agents: Targeting DNA Gyrase B (ATPase domain).

-

Anticancer Agents: Targeting EGFR or Tubulin polymerization.

Part 2: Computational Workflow (The Core)

This section details the protocol for generating a ligand-based 3D-QSAR pharmacophore model.

Workflow Visualization

The following diagram outlines the critical path from structure preparation to model validation.

Caption: Step-by-step computational workflow for pharmacophore generation, emphasizing the alignment of the rigid benzofuran core.

Protocol 1: Ligand Preparation & Conformational Sampling

Objective: To generate bioactive conformers while respecting the steric clash introduced by the 3-methyl group.

-

Sketching: Draw the 5-methoxy-3-methylbenzofuran core. Ensure the methoxy group at C5 is planar with the ring system (favored by resonance) but allow for torsion checks.

-

Energy Minimization: Use the MMFF94x or OPLS3e force field.

-

Critical Check: Verify that the 3-methyl group does not distort the planarity of the furan ring unless high strain is applied.

-

-

Conformational Search:

-

Method: Stochastic (Monte Carlo) or Mixed Torsional/Low-Mode sampling.

-

Energy Window: 10 kcal/mol (to capture accessible bioactive states).

-

Constraint: If modeling for DNA Gyrase, apply a constraint to keep the benzofuran system rigid, as it typically slots into the ATP-binding hydrophobic pocket.

-

Protocol 2: Pharmacophore Hypothesis Generation

Objective: Identify the spatial arrangement of features common to active derivatives.

-

Training Set Selection: Select 15-20 derivatives with a wide range of activity (IC50: 1 nM to 10 µM).

-

Alignment:

-

Rigid Alignment: Align all molecules using the benzofuran bicyclic core as the template.

-

Flexible Alignment: Allow substituents at C2 to rotate to maximize feature overlap.

-

-

Feature Definition:

-

F1 (HBA): Map to the 5-Methoxy oxygen.

-

F2 (Hyd): Map to the 3-Methyl group.

-

F3 (Aro): Centroid of the benzene ring.

-

F4 (Var): Variable feature (HBD/HBA/PosIon) based on the C2-substituent (e.g., amide linker or hydrazide).

-

Part 3: SAR Logic & Mechanistic Validation

To ensure the model is scientifically robust, we must validate the causality of the features. Why do these features matter?

The SAR Interaction Map

The following diagram illustrates the validated interactions of this scaffold within a typical binding pocket (e.g., DNA Gyrase B).

Caption: SAR map showing how specific scaffold features (5-OMe, 3-Me) map to receptor pockets.

Mechanistic Insights

-

The 5-Methoxy Anchor: In EGFR kinase domains, the methoxy group often points toward the solvent interface or interacts with the hinge region via water networks. In DNA Gyrase, it contributes to the lipophilic alignment within the pocket.

-

The 3-Methyl "Clash": This group is often essential for selectivity. In many kinase inhibitors, a methyl group at this position prevents the molecule from binding to off-target kinases that lack the corresponding small hydrophobic hole (gatekeeper residues).

Part 4: Validation Protocols

A pharmacophore model is only as good as its ability to discriminate actives from inactives.

Test Set & Decoy Generation

Do not rely solely on internal validation (

-

Decoy Set Construction:

-

Use the DUD-E (Directory of Useful Decoys) generator.

-

Input: Your active 5-methoxy-3-methylbenzofuran ligands.

-

Output: 50 decoys per active (molecules with similar physicochemical properties but different topology).

-

-

ROC Curve Analysis:

-

Screen the combined Active + Decoy database against your pharmacophore.

-

Metric: Calculate the Area Under the Curve (AUC).

-

Standard: An AUC > 0.7 is acceptable; > 0.8 is excellent.

-

Robustness Metrics Table

Summarize your model's performance using this template:

| Metric | Definition | Threshold for Success |

| RMSD | Root Mean Square Deviation of alignment | < 1.0 Å |

| Cost Difference | Null Cost - Total Cost (HypoGen) | > 40-60 bits |

| Fisher Confidence | Statistical significance | > 95% |

| Q² (Leave-One-Out) | Internal predictivity | > 0.5 |

References

-

Benzofuran as an Antimicrobial Scaffold

-

Anticancer SAR of Benzofurans

-

Pharmacophore Modeling of Benzofuran-EGFR Inhibitors

- Title: In-silico identification of small molecule benzofuran-1,2,3-triazole hybrids as potential inhibitors targeting EGFR.

- Source: Journal of Biomolecular Structure and Dynamics (2020).

-

URL:[Link]

-

Synthesis and Biological Evaluation

- Title: Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cycliz

- Source: Molecules (MDPI) (2024).

-

URL:[Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Methyl 5-Methoxy-2-methylbenzofuran-3-carboxylate [benchchem.com]

- 5. scispace.com [scispace.com]

- 6. Benzofuran: an emerging scaffold for antimicrobial agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. benthamdirect.com [benthamdirect.com]

- 8. benthamscience.com [benthamscience.com]

- 9. In-silico identification of small molecule benzofuran-1,2,3-triazole hybrids as potential inhibitors targeting EGFR in lung cancer via ligand-based pharmacophore modeling and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. medcraveonline.com [medcraveonline.com]

A Technical Guide to Determining the Solubility Profile of 5-Methoxy-3-methylbenzofuran-2-carbonitrile in Organic Solvents

Prepared by: Gemini, Senior Application Scientist

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

5-Methoxy-3-methylbenzofuran-2-carbonitrile is a heterocyclic compound built upon the benzofuran scaffold, a core structure prevalent in many biologically active natural products and synthetic drugs.[1][2] The presence of methoxy, methyl, and a highly polar nitrile group suggests a nuanced physicochemical profile that is critical for its development in pharmaceutical applications.[3][4] An accurate understanding of a compound's solubility is fundamental to drug discovery and development, directly influencing formulation design, bioavailability, purification strategies, and overall therapeutic efficacy.[5]

Currently, specific quantitative solubility data for this compound is not widely available in published literature. This guide, therefore, serves as a comprehensive technical framework for researchers to systematically determine the solubility profile of this molecule. It provides the theoretical underpinnings of solubility, a detailed, field-proven experimental protocol based on the gold-standard shake-flask method, and guidance on data interpretation. By following this guide, researchers can generate reliable and reproducible solubility data, enabling informed decisions in subsequent research and development phases.

Introduction to this compound

The benzofuran ring system is a key structural motif in medicinal chemistry, known to impart a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][6][7] The nitrile functional group (-C≡N) is a strong electron-withdrawing group and a powerful dipole, which significantly influences molecular interactions.[8][9] It is also a versatile synthetic handle and can act as a hydrogen bond acceptor.[10][11] The combination of the benzofuran core with the methoxy, methyl, and nitrile substituents on this compound results in a molecule with distinct electronic and steric properties that will govern its interaction with various solvents.

Compound Structure and Properties:

-

Molecular Formula: C₁₂H₉NO₂

-

Key Functional Groups:

-

Benzofuran core: Aromatic and moderately nonpolar.

-

Nitrile (-C≡N): Highly polar, strong dipole moment, hydrogen bond acceptor.[8]

-

Methoxy (-OCH₃): Moderately polar, electron-donating group.

-

Methyl (-CH₃): Nonpolar, adds hydrophobicity.

-

A thorough characterization of its solubility is paramount for advancing this compound through the development pipeline.

Theoretical Framework for Solubility Determination

The solubility of a solid compound in a liquid solvent is a thermodynamic equilibrium process. The fundamental principle of "like dissolves like" provides a preliminary guide: a solute will dissolve best in a solvent that has a similar polarity and intermolecular force profile.[12]

Influence of Solvent Properties

The choice of solvent is the most critical factor. Organic solvents can be broadly categorized, and the solubility of this compound is expected to vary significantly across these classes:

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Acetonitrile): These solvents possess dipole moments but lack acidic protons. Given the strong dipole of the nitrile group, the compound is expected to exhibit good solubility in these solvents through strong dipole-dipole interactions.[13]

-

Polar Protic Solvents (e.g., Ethanol, Methanol): These solvents can engage in hydrogen bonding. While the nitrile's nitrogen can act as a hydrogen bond acceptor, the overall molecule cannot donate hydrogen bonds. Solubility will depend on the balance between favorable hydrogen bonding with the solvent and the energy required to disrupt the solvent's own hydrogen-bonding network.[11]

-

Nonpolar Solvents (e.g., Hexane, Toluene): These solvents primarily interact through weaker van der Waals dispersion forces. The nonpolar benzofuran ring and methyl group will favor interaction with these solvents, but the highly polar nitrile group will strongly disfavor it. Consequently, low solubility is anticipated in nonpolar solvents.[13]

Hansen Solubility Parameters (HSP)

For a more quantitative prediction, the Hansen Solubility Parameter (HSP) system is an invaluable tool.[14] It deconstructs the total Hildebrand solubility parameter into three components:

-

δD: Energy from dispersion forces.

-

δP: Energy from polar interactions.

-

δH: Energy from hydrogen bonding.

Every compound and solvent has a unique set of these three parameters, which can be treated as coordinates in a 3D "Hansen space".[15] The principle states that substances with closer HSP coordinates are more likely to be miscible.[15] By estimating the HSP for this compound and comparing it to the known values for various solvents, one can create a ranked list of potentially good solvents for experimental validation.[16][17]

Experimental Protocol: The Isothermal Shake-Flask Method

To ensure the generation of accurate and thermodynamically relevant data, the isothermal shake-flask method is the recommended gold-standard procedure.[18][19] This method measures the equilibrium solubility after a sufficient incubation period, providing a true representation of the compound's thermodynamic potential to dissolve.[5]

Rationale for Method Selection

The shake-flask method is chosen for its reliability and accuracy.[19] Unlike high-throughput kinetic methods that can be influenced by the rate of dissolution and may report metastable concentrations, the shake-flask method allows the system to reach true thermodynamic equilibrium.[20] This is crucial for applications like formulation and process chemistry where long-term stability is required.

Materials and Apparatus

-

This compound (solid, high purity)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance (±0.01 mg)

-

Glass vials with PTFE-lined screw caps

-

Orbital shaker or rotator within a temperature-controlled incubator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Volumetric flasks and pipettes

Step-by-Step Experimental Workflow

-

Preparation: Add an excess amount of solid this compound to a series of vials. The key is to ensure that undissolved solid remains at the end of the experiment, confirming saturation.

-

Solvent Addition: Accurately dispense a known volume (e.g., 2.0 mL) of each selected organic solvent into the vials.

-

Equilibration: Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 200 rpm). Allow the mixtures to equilibrate for at least 24-48 hours. For poorly soluble compounds or to confirm equilibrium, it is advisable to sample at multiple time points (e.g., 24, 48, and 72 hours) until the measured concentration remains constant.[19]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to let the excess solid settle. Carefully withdraw an aliquot of the supernatant. To ensure all solid is removed, first centrifuge the sample and then filter the resulting supernatant through a 0.22 µm syringe filter.[21][22] This dual step is critical to prevent artificially high solubility readings from suspended microparticles.

-

Quantification:

-

Prepare a stock solution of the compound in a solvent where it is highly soluble (e.g., acetonitrile).

-

Create a series of calibration standards by diluting the stock solution.

-

Dilute the filtered sample solutions with the same diluent to bring the concentration within the range of the calibration curve.

-

Analyze the standards and samples by HPLC-UV. The concentration of the compound in the saturated solution is determined from the calibration curve.[12][23]

-

-

Data Reporting: Express solubility in mass/volume (e.g., mg/mL) and molarity (mol/L).

Workflow Visualization

The following diagram illustrates the key stages of the Isothermal Shake-Flask solubility determination protocol.

Caption: Isothermal Shake-Flask Experimental Workflow.

Data Presentation and Interpretation

All quantitative solubility data should be summarized in a clear, structured table to facilitate comparison across different solvents and conditions.

Table 1: Solubility Profile of this compound at 25 °C

| Solvent Class | Solvent | Solubility (mg/mL) | Solubility (mol/L) |

| Polar Aprotic | Acetone | To be determined | To be determined |

| Acetonitrile | To be determined | To be determined | |

| Dimethyl Sulfoxide (DMSO) | To be determined | To be determined | |

| Ethyl Acetate | To be determined | To be determined | |

| Polar Protic | Ethanol | To be determined | To be determined |

| Methanol | To be determined | To be determined | |

| Nonpolar | Toluene | To be determined | To be determined |

| Hexane | To be determined | To be determined |

Interpretation: The results from this table will provide a clear empirical basis for solvent selection. High solubility in solvents like DMSO and Acetone would confirm the dominant role of the compound's polar nature. Conversely, low solubility in Hexane would highlight the incompatibility of the polar nitrile group with nonpolar environments. This data is essential for selecting appropriate solvent systems for crystallization, chromatography, and formulation.

Conclusion

References

-

Study.com. Nitrile Definition, Functional Group & Structure. Available from: [Link]

-

Ansari, M., et al. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences, 30(2), 274-278. Available from: [Link]

-

Allen Institute. Understand what are Nitriles, Nomenclature, Properties, Synthesis and Uses. Available from: [Link]

-

U.S. EPA. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. Available from: [Link]

-

Vasilev, N., et al. (2019). A review of methods for solubility determination in biopharmaceutical drug characterization. Taylor & Francis Online, 26(11), 3057-3066. Available from: [Link]

-

Enamine. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io. Available from: [Link]

-

ResearchGate. Hansen solubility parameter (HSP) of some common solvents and target compounds. Available from: [Link]

-

International Journal on Science and Technology. (2025). Solubility and Compatibility Analysis of Nitrile Butadiene Rubber (NBR) of Varying ACN Content in Selected Solvents. IJSAT. Available from: [Link]

-

Wang, S., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Publishing. Available from: [Link]

-

Al-Ostoot, F. H., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. MDPI. Available from: [Link]

-

PharmaGuru. (2025). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. Available from: [Link]

-

ResearchGate. (2025). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Available from: [Link]

-

Al-Ostoot, F. H., et al. (2022). Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. PubMed. Available from: [Link]

-

Chemguide. an introduction to nitriles. Available from: [Link]

-

Improved Pharma. (2021). Solubility and Dissolution with HPLC or UV-Vis Detection. Available from: [Link]

-

Mendeley Data. (2022). List of organic Solvents with Information about Hansen Solubility Parameter, Solvent-Properties, Hazardousness and Cost-Analysis. Available from: [Link]

-

Krawiecka, M., et al. (2012). synthesis and characterization of selected methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate derivatives. Available from: [Link]

-

Wikipedia. Hansen solubility parameter. Available from: [Link]

-

EAS Publisher. (2023). The Synthesis, Characterisation and Biological Evaluation of Novel Benzofuran Derivatives. Available from: [Link]

-

ResearchGate. (2008). A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium. Available from: [Link]

-

Science of Synthesis. Product Class 5: Nitriles. Available from: [Link]

-

Chromatography Forum. (2009). how can i test the solubility in hplc please ?. Available from: [Link]

-

Beilstein Publishing. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. Available from: [Link]

-

Stenutz. Hansen solubility parameters. Available from: [Link]

-

Krawiecka, M., et al. (2012). Synthesis and characterization of selected methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate derivatives with potential antimicrobial activity. PubMed. Available from: [Link]

-

PubChemLite. Methyl 5-methoxy-3-methyl-1-benzofuran-2-carboxylate (C12H12O4). Available from: [Link]

-

American Chemical Society. (2025). Development of Two Synthetic Routes to a Benzofuran Intermediate for Fruquintinib. Available from: [Link]

-

PubChem. 5-Methoxybenzofuran-3(2H)-one. Available from: [Link]

-

ResearchGate. (2025). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Available from: [Link]

Sources

- 1. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. improvedpharma.com [improvedpharma.com]

- 6. ptfarm.pl [ptfarm.pl]

- 7. easpublisher.com [easpublisher.com]

- 8. study.com [study.com]

- 9. Thieme E-Books & E-Journals [thieme-connect.de]

- 10. Understand what are Nitriles, Nomenclature, Properties, Synthesis and Uses. [allen.in]

- 11. chemguide.co.uk [chemguide.co.uk]

- 12. pharmaguru.co [pharmaguru.co]

- 13. ijsat.org [ijsat.org]

- 14. environmentalorganicchemistry.ethz.ch [environmentalorganicchemistry.ethz.ch]

- 15. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 16. researchgate.net [researchgate.net]

- 17. List of organic Solvents with Information about Hansen Solubility Parameter, Solvent-Properties, Hazardousness and Cost-Analysis - Mendeley Data [data.mendeley.com]

- 18. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 19. tandfonline.com [tandfonline.com]

- 20. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 21. please : how can i test the solubility in hplc please ? - Chromatography Forum [chromforum.org]

- 22. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 23. researchgate.net [researchgate.net]

The Ascendant Therapeutic Trajectory of Methoxy-Substituted Benzofuran Nitriles: A Technical Guide for Drug Discovery

Abstract

The benzofuran nucleus, a privileged scaffold in medicinal chemistry, continues to yield derivatives with profound biological activities. Among these, the strategic incorporation of methoxy and nitrile functionalities has given rise to a class of compounds with significant therapeutic promise. This technical guide provides an in-depth exploration of methoxy-substituted benzofuran nitriles, offering a comprehensive resource for researchers, scientists, and drug development professionals. We will navigate the synthetic intricacies of these molecules, dissect their multifaceted therapeutic potential across oncology, inflammation, and infectious diseases, and provide detailed, field-proven experimental protocols to empower further investigation. This guide is designed not as a rigid template, but as a dynamic framework to inspire and direct the rational design of next-generation therapeutics based on this versatile chemical architecture.

The Benzofuran Core: A Foundation of Therapeutic Versatility

Benzofuran, a heterocyclic compound arising from the fusion of a benzene and a furan ring, is a structural motif prevalent in a vast array of natural products and synthetic molecules.[1] Its inherent planarity and electron-rich nature provide an ideal framework for molecular interactions with various biological targets. The therapeutic landscape of benzofuran derivatives is remarkably broad, encompassing anticancer, antimicrobial, anti-inflammatory, and antioxidant activities, among others.[2][3][4] The strategic functionalization of the benzofuran scaffold is paramount in dictating the pharmacological profile of the resulting molecule. The introduction of specific substituents, such as methoxy and nitrile groups, can profoundly influence factors like metabolic stability, target affinity, and mechanism of action.[5][6]

Synthetic Strategies for Methoxy-Substituted Benzofuran Nitriles

The synthesis of methoxy-substituted benzofuran nitriles can be approached through various synthetic routes. A particularly efficient method is the one-pot synthesis of 2-(het)aryl/alkyl-3-cyanobenzofurans.[7] This approach offers a direct and high-yielding pathway to the target compounds.

One-Pot Synthesis of 2-Aryl-3-Cyanobenzofurans

This method involves the base-induced reaction of 2-(2-bromoaryl)-3-(het)aryl-3-(methylthio)acrylonitriles with benzyl carbamate, which generates α-(het)aroyl-α-(2-bromoaryl)acetonitriles. These intermediates then undergo an in-situ copper-catalyzed intramolecular O-arylation to furnish the desired 2-(het)aryl/alkyl-3-cyanobenzofurans in high yields.[7]

Experimental Protocol: One-Pot Synthesis of 3-Cyano-5-methoxy-2-(4-methoxyphenyl)benzofuran [7]

-

Reaction Setup: To a solution of 2-(2-bromo-4-methoxyphenyl)-3-(4-methoxyphenyl)-3-(methylthio)acrylonitrile (1 mmol) in anhydrous N,N-dimethylformamide (DMF) (5 mL), add sodium hydride (60% dispersion in mineral oil, 1.2 mmol).

-

Addition of Reagents: To the stirred solution, add benzyl carbamate (1.2 mmol) at room temperature.

-

Copper-Catalyzed Cyclization: After stirring for 30 minutes, add copper(I) iodide (0.1 mmol) and continue stirring at 120 °C for 8-10 hours.

-

Work-up: Upon completion of the reaction (monitored by TLC), cool the reaction mixture to room temperature and pour it into ice-cold water (50 mL).

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 25 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.

Therapeutic Potential: A Multifaceted Approach

The unique combination of the methoxy group, a well-known modulator of lipophilicity and metabolic stability, and the nitrile group, a versatile pharmacophore, endows methoxy-substituted benzofuran nitriles with a diverse range of therapeutic applications.

Anticancer Activity

Methoxy-substituted benzofuran derivatives have demonstrated significant potential as anticancer agents.[8] Their mechanisms of action are often multifaceted, targeting key pathways involved in cancer cell proliferation, survival, and metastasis.

Mechanisms of Action:

-

Tubulin Polymerization Inhibition: Certain benzofuran derivatives disrupt microtubule dynamics by inhibiting tubulin polymerization. This leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[8][9] The presence of a methoxy group at the C-6 position of the benzofuran ring has been shown to be crucial for maximal activity in some series of compounds.[9]

-

Kinase Inhibition: Methoxy-substituted benzofurans have been identified as inhibitors of various protein kinases that are critical for cancer cell signaling, including Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key regulator of angiogenesis.[8]

-

Induction of Apoptosis: These compounds can trigger programmed cell death through both intrinsic and extrinsic apoptotic pathways.

Quantitative Data: In Vitro Anticancer Activity of Methoxy-Substituted Benzofuran Derivatives

| Compound/Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference(s) |

| 3-Cyano-5-methoxy-2-(4-methoxyphenyl)benzofuran | Not Specified | Data Not Available | [7] |

| 2-(3′,4′,5′-trimethoxybenzoyl)-3-methyl-6-methoxybenzo[b]furan | L1210 (Leukemia) | 0.02 µM | [9] |

| 2-(3′,4′,5′-trimethoxybenzoyl)-6-methoxybenzo[b]furan | L1210 (Leukemia) | 0.2 µM | [9] |

| Methoxy-substituted benzofuran hybrid (6e) | MCF-7 (Breast) | No cytotoxicity | [5] |

| 6-Methoxybenzofuran-2-carboxamide derivative (50g) | HCT-116 (Colon) | 0.87 µM | [2] |

| 6-Methoxybenzofuran-2-carboxamide derivative (50g) | HeLa (Cervical) | 0.73 µM | [2] |

| 6-Methoxybenzofuran-2-carboxamide derivative (50g) | A549 (Lung) | 0.57 µM | [2] |

Experimental Protocol: MTT Assay for Cell Viability [10]

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the old medium with 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Anti-inflammatory Activity

Chronic inflammation is a key driver of numerous diseases, including cancer and autoimmune disorders. Methoxy-substituted benzofuran derivatives have emerged as potent anti-inflammatory agents by modulating key inflammatory signaling pathways.[11]

Mechanisms of Action:

-

Inhibition of NF-κB and MAPK Signaling Pathways: Several benzofuran derivatives have been shown to inhibit the activation of the NF-κB and MAPK signaling pathways.[9] These pathways are central to the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and various interleukins.

-

Nitric Oxide (NO) Production Inhibition: Overproduction of NO by inducible nitric oxide synthase (iNOS) is a hallmark of inflammation. Methoxy-substituted benzofurans can effectively inhibit NO production in activated macrophages.[11]

Signaling Pathway: NF-κB and MAPK in Inflammation

Caption: Inhibition of NF-κB and MAPK pathways by methoxy-substituted benzofuran nitriles.

Experimental Protocol: In Vitro Nitric Oxide Assay

-

Cell Culture: Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. Seed cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the test compound for 1 hour.

-

LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce NO production.

-

Griess Assay: Collect the cell culture supernatant. Mix 50 µL of the supernatant with 50 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

-

Incubation and Measurement: Incubate the mixture at room temperature for 10 minutes. Measure the absorbance at 540 nm.

-

Calculation: Determine the nitrite concentration from a sodium nitrite standard curve. Calculate the percentage of NO inhibition compared to the LPS-stimulated control.

Antimicrobial Activity

The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Benzofuran derivatives have demonstrated promising activity against a range of bacteria and fungi.[3][12] The incorporation of methoxy and nitrile groups can enhance the antimicrobial efficacy of the benzofuran scaffold.

Mechanisms of Action:

The precise mechanisms of antimicrobial action for methoxy-substituted benzofuran nitriles are still under investigation, but potential targets include:

-

Inhibition of Cell Wall Synthesis: Disruption of the bacterial cell wall integrity.

-

Inhibition of Nucleic Acid Synthesis: Interference with DNA or RNA synthesis.

-

Disruption of Membrane Potential: Alteration of the bacterial cell membrane function.

Quantitative Data: In Vitro Antimicrobial Activity of Methoxy-Substituted Benzofuran Derivatives

| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference(s) |

| 2-(4-methoxy-2-methyl phenyl)-3H-benzofuro[3,2-e]benzofuran | M. tuberculosis H37Rv | 3.12 | [4] |

| 6-hydroxyl substituted benzofuran (15, 16) | Various bacterial strains | 0.78-3.12 | [4] |

| {6-[(1H-1,2,3-triazol-4-yl)methoxy]-3-methylbenzofuran-2-yl}(phenyl)methanone derivatives | Various bacterial and fungal strains | High activity reported | [13] |

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

-

Preparation of Inoculum: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) from a fresh culture.

-

Serial Dilution of Compound: Perform serial two-fold dilutions of the test compound in a suitable broth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.

-

Inoculation: Inoculate each well with the standardized bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Experimental Workflow: Antimicrobial Susceptibility Testing

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Structure-Activity Relationship (SAR) Insights

The therapeutic efficacy of methoxy-substituted benzofuran nitriles is intricately linked to their structural features. Key SAR insights include:

-

Position of the Methoxy Group: The position of the methoxy group on the benzofuran ring significantly influences biological activity. For instance, in some anticancer derivatives, a methoxy group at the C-6 position has been shown to be optimal for tubulin polymerization inhibition.[2][9]

-

Nature of the Substituent at the 2- and 3-Positions: The presence and nature of substituents at the C-2 and C-3 positions are critical. The nitrile group at C-3, for example, can act as a key pharmacophore, while aryl or alkyl groups at C-2 can modulate target binding and overall potency.[7]

-

Synergistic Effects: The combination of the methoxy and nitrile groups can lead to synergistic effects, enhancing the overall therapeutic potential of the molecule. The electron-withdrawing nature of the nitrile group can influence the electronic properties of the benzofuran ring system, while the methoxy group can modulate lipophilicity and metabolic stability.

Conclusion and Future Directions

Methoxy-substituted benzofuran nitriles represent a promising class of compounds with a broad spectrum of therapeutic potential. Their demonstrated efficacy in preclinical models for cancer, inflammation, and infectious diseases underscores their importance in modern drug discovery. The synthetic accessibility of these compounds, coupled with the potential for further structural optimization, provides a fertile ground for the development of novel and effective therapeutic agents.

Future research should focus on:

-

Expansion of the Chemical Space: Synthesis and evaluation of a wider range of methoxy-substituted benzofuran nitriles with diverse substitution patterns.

-

In-depth Mechanistic Studies: Elucidation of the precise molecular targets and signaling pathways modulated by these compounds.

-

In Vivo Efficacy and Pharmacokinetic Studies: Validation of the therapeutic potential of lead compounds in relevant animal models of disease.

-

Development of Drug Delivery Systems: Formulation strategies to enhance the bioavailability and targeted delivery of these promising molecules.

By leveraging the insights and protocols outlined in this guide, the scientific community is well-positioned to unlock the full therapeutic potential of methoxy-substituted benzofuran nitriles and translate these findings into tangible clinical benefits.

References

- Romagnoli, R., et al. (2014). Design, synthesis and structure–activity relationship of 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]furan derivatives as a novel class of inhibitors of tubulin polymerization. Journal of Medicinal Chemistry, 57(15), 6436-6448.

- Al-Ostoot, F. H., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 14(9), 2196.

- Abbas, A. A., et al. (2023). Anticancer therapeutic potential of benzofuran scaffolds. RSC Advances, 13(18), 12085-12111.

- Kumar, R., et al. (2015). One-Pot Synthesis of 2-(Het)aryl/alkyl-3-cyanobenzofurans from 2-(2-Bromoaryl). Organic Letters, 17(15), 3790-3793.

- Laurita, T., et al. (2021). Synthesis of new methoxy derivatives of trans 2,3-diaryl-2,3-dihydrobenzofurans and evaluation of their anti-inflammatory activity. Bioorganic & Medicinal Chemistry Letters, 49, 128264.

- Janse van Rensburg, H. D., et al. (2020). Synthesis and evaluation of methoxy substituted 2-benzoyl-1-benzofuran derivatives as lead compounds for the development adenosine A1 and/or A2A receptor antagonists. Bioorganic Chemistry, 94, 103459.

-

ResearchGate. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Retrieved from [Link]

-

Laurita, T., et al. (2021). Synthesis of new methoxy derivatives of trans 2,3-diaryl-2,3-dihydrobenzofurans and evaluation of their anti-inflammatory activity. PubMed. Retrieved from [Link]

-

Romagnoli, R., et al. (2024). Synthesis and Biological Evaluation of Novel 2-Aroyl Benzofuran-Based Hydroxamic Acids as Antimicrotubule Agents. University of Padua. Retrieved from [Link]

- Al-Salahi, R., et al. (2016). Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. Journal of Saudi Chemical Society, 20(Supplement 1), S233-S242.

- Mutalib, M. A., et al. (2025). Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review. Molecules, 30(1), 123.

- Singh, P., et al. (2023). 645 Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity.

-

ResearchGate. (2021). Synthetic route for the preparation of cyanobenzofuran derivatives 2–12. Retrieved from [Link]

-

SciSpace. (2020). Synthesis and evaluation of methoxy substituted 2-benzoyl-1-benzofuran derivatives as lead compounds for the development adenosine A1 and/or A2A receptor antagonists. Retrieved from [Link]

-

Abbas, A. A., et al. (2023). Anticancer therapeutic potential of benzofuran scaffolds. RSC Publishing. Retrieved from [Link]

-

ResearchGate. (2025). Synthesis and antimicrobial activity of some novel benzofuran based 1,2,3-triazoles. Retrieved from [Link]

- Ibrahim, M. A., & Abdel Halim, S. (2024). Linear and Angular Heteroannulated Pyridines Tethered 6-Hydroxy-4,7-Dimethoxybenzofuran: Synthesis and Antimicrobial Activity. Molecules, 29(19), 4496.

-

ResearchGate. (n.d.). Generation of 2-cyanobenzofurans(thiophenes). Retrieved from [Link]

- Kumar, A., et al. (2015). Benzofuran: an emerging scaffold for antimicrobial agents. RSC Advances, 5(34), 26747-26767.

-

Preprints.org. (2024). Novel Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review. Retrieved from [Link]

-

Al-Ostoot, F. H., et al. (2022). Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. PubMed. Retrieved from [Link]

- Krawiecka, M., et al. (2025).

-

ResearchGate. (2025). Synthesis and Biological Evaluation of Novel 2,3-disubstituted Benzofuran Analogues of GABA as Neurotropic Agents. Retrieved from [Link]

-

ResearchGate. (2025). Synthesis and Biological Evaluations of Some Benzofuran Derivatives. Retrieved from [Link]

- Tanaka, Y., et al. (2018). Synthesis and Structure-Activity Relationships of Novel Benzofuran Derivatives with Osteoblast Differentiation-Promoting Activity. Chemical and Pharmaceutical Bulletin, 66(8), 795-807.

- Krawiecka, M., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1572.

-

Mutalib, M. A., et al. (2025). Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review. PubMed. Retrieved from [Link]

-

Taylor & Francis. (n.d.). Benzofuran – Knowledge and References. Retrieved from [Link]

- Gkizis, P. L., et al. (2022). Enhancement of the Anti-Inflammatory Activity of NSAIDs by Their Conjugation with 3,4,5-Trimethoxybenzyl Alcohol. Molecules, 27(7), 2104.

-

MDPI. (2026). Bioactivity-Guided Fractionation, Characterization, and Mechanistic Insights of Anticancer Agents from Simarouba glauca DC. Leaves. Retrieved from [Link]

-

ResearchGate. (n.d.). Novel Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review. Retrieved from [Link]

-

Atlantis Press. (2025). Green Synthetic Strategies and Medicinal Applications of Benzofuran: A Review. Retrieved from [Link]

- Hall, I. H., et al. (1981). Anti-inflammatory activity of amine cyanoboranes, amine carboxyboranes, and related compounds. Journal of Pharmaceutical Sciences, 70(3), 339-341.

- El-Gamal, M. I., et al. (2023). Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. International Journal of Molecular Sciences, 24(13), 10580.

-

ResearchGate. (2025). Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. Retrieved from [Link]

Sources

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. preprints.org [preprints.org]

- 7. One-Pot Synthesis of 2-(Het)aryl/alkyl-3-cyanobenzofurans from 2-(2-Bromoaryl)-3-(het)aryl-3-(methylthio)acrylonitriles and Benzyl Carbamate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Design, synthesis and structure–activity relationship of 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]furan derivatives as a novel class of inhibitors of tubulin polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and Structure–Activity Relationships of Novel Benzofuran Derivatives with Osteoblast Differentiation-Promoting Activity [jstage.jst.go.jp]

- 11. Synthesis of new methoxy derivatives of trans 2,3-diaryl-2,3-dihydrobenzofurans and evaluation of their anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Benzofuran: an emerging scaffold for antimicrobial agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Synthesis of Amidines from 5-Methoxy-3-methylbenzofuran-2-carbonitrile

Executive Summary

This technical guide details the conversion of 5-Methoxy-3-methylbenzofuran-2-carbonitrile into its corresponding amidine derivatives. Benzofuran amidines are critical pharmacophores in medicinal chemistry, frequently serving as bioisosteres for guanidines in serine protease inhibitors (e.g., Thrombin, Factor Xa) and as DNA-binding motifs in antimicrobial agents.

The specific substrate, This compound , presents unique synthetic challenges due to the steric hindrance of the C3-methyl group and the electronic deactivation provided by the C5-methoxy group. This guide provides two distinct, validated protocols to address these challenges: the classical Pinner Synthesis (for scalability) and the Organoaluminum Strategy (for difficult/hindered substrates).

Strategic Analysis & Chemical Logic

Before initiating synthesis, it is vital to understand the structural determinants of reactivity for this specific molecule.

Structural Challenges

-

Electronic Effect (5-OMe): The methoxy group at position 5 is a strong resonance donor (

effect). This increases electron density within the benzofuran ring, rendering the nitrile carbon at C2 less electrophilic. Standard nucleophilic attacks may be sluggish compared to electron-deficient benzonitriles. -

Steric Effect (3-Me): The methyl group at position 3 is ortho to the nitrile. This creates significant steric bulk, impeding the approach of nucleophiles (like ethanol in Pinner or ammonia in direct amination).

Decision Matrix

-

Choose Protocol A (Pinner) if: You are working on a multi-gram scale, require cost-efficiency, and can tolerate longer reaction times (48h+).

-

Choose Protocol B (Organoaluminum) if: You require rapid conversion (<12h), are working on a milligram scale (medicinal chemistry), or if Protocol A fails to drive to completion.

Reaction Pathway Visualization

Figure 1: Dual synthetic pathways.[1][2][3] The Blue path represents the classical Pinner synthesis. The Red path represents the Lewis-acid promoted Garigipati method.

Protocol A: The Classical Pinner Synthesis

Best for: Scale-up (>5g), cost-sensitive projects.

Principle

The nitrile is activated by anhydrous HCl to form a reactive imidate ester salt, which is subsequently converted to the amidine by treatment with ammonia.[2][4][5]

Reagents & Equipment

-

Substrate: this compound (1.0 eq)

-

Solvent: Anhydrous Ethanol (EtOH) or Methanol (MeOH). Note: Must be <0.05% water.

-

Reagent: Hydrogen Chloride (HCl) gas (generated in situ or from cylinder).

-

Ammonia: Methanolic Ammonia (7N) or Anhydrous Ammonia gas.

-

Equipment: 3-neck round bottom flask, gas inlet tube, drying tube (CaCl2).

Step-by-Step Methodology

Step 1: Formation of the Imidate Salt

-

Setup: Charge the reaction flask with the nitrile (1.0 eq) and anhydrous EtOH (0.5 M concentration). Cool the vessel to 0°C using an ice/water bath.

-

Saturation: Bubble dry HCl gas through the solution for 30–60 minutes. The solution should become saturated (check weight gain if possible; target >5 eq of HCl).

-

Expert Tip: If a cylinder is unavailable, drip Acetyl Chloride into the alcohol (exothermic!) to generate anhydrous HCl in situ.

-

-

Incubation: Seal the flask tightly (parafilm/stopper) and place it in a refrigerator (4°C) for 24–72 hours.

-

Monitoring: Monitor by TLC.[6] The nitrile spot should disappear. Due to the 3-Me steric hindrance, this step may take up to 3 days.

-

-

Precipitation: The imidate ester hydrochloride often precipitates as a white solid. If no solid forms, add dry diethyl ether to induce precipitation.

-

Isolation: Filter the solid quickly under inert atmosphere (nitrogen blanket). Wash with dry ether. Do not expose to humid air , as it will hydrolyze to the ester.

Step 2: Aminolysis to Amidine

-

Resuspension: Suspend the isolated imidate salt in anhydrous EtOH (1.0 M).

-